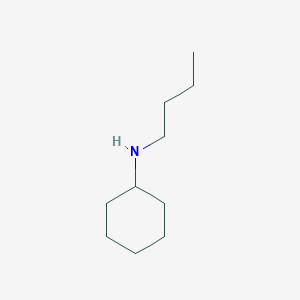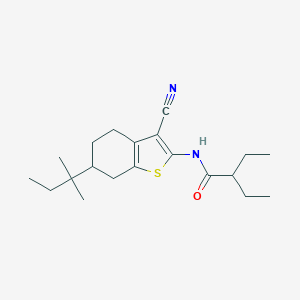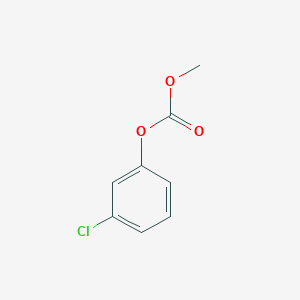
(3-Chlorophenyl) methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorophenyl) methyl carbonate is a chemical compound with the molecular formula C9H9ClO3. It is also known as benzyl chloroformate or BnOCOCl. The compound is widely used in organic synthesis, especially in the preparation of amino acid derivatives and peptides.
Mécanisme D'action
The mechanism of action of (3-Chlorophenyl) methyl carbonate is based on its ability to react with nucleophiles, such as amino groups, hydroxyl groups, and thiols. The compound reacts with the nucleophile to form a covalent bond, which protects the group from further reactions. The protecting group can be removed under mild conditions, such as the use of acids or bases.
Biochemical and physiological effects:
There are no known biochemical or physiological effects of (3-Chlorophenyl) methyl carbonate, as it is mainly used in organic synthesis and not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Chlorophenyl) methyl carbonate in lab experiments include its high reactivity, stability, and ease of use. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound include its toxicity and the need for proper handling and disposal. The compound can also react with other chemicals in the lab, leading to unwanted side reactions.
Orientations Futures
There are several future directions for the use of (3-Chlorophenyl) methyl carbonate in organic synthesis. One direction is the development of new protecting groups that can be removed under even milder conditions. Another direction is the use of the compound in the synthesis of new drugs and pharmaceuticals. The compound can also be used in the preparation of new materials, such as polymers and resins.
Conclusion:
(3-Chlorophenyl) methyl carbonate is a useful compound in organic synthesis, especially in the preparation of amino acid derivatives and peptides. The compound is easy to synthesize and use, but proper handling and disposal are necessary due to its toxicity. The future directions for the use of the compound include the development of new protecting groups and its use in the synthesis of new drugs and materials.
Méthodes De Synthèse
The synthesis of (3-Chlorophenyl) methyl carbonate can be achieved by the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate benzyl chloroformate, which further reacts with benzyl alcohol to form the final product. The reaction is shown below:
Phosgene + Benzyl Alcohol + Base → Benzyl Chloroformate → (3-Chlorophenyl) Methyl Carbonate
Applications De Recherche Scientifique
(3-Chlorophenyl) methyl carbonate is widely used in organic synthesis, especially in the preparation of amino acid derivatives and peptides. It is used as a protecting group for the amino group of amino acids, which can be removed under mild conditions. The compound is also used in the synthesis of esters, carbamates, and urethanes.
Propriétés
Numéro CAS |
1847-96-7 |
|---|---|
Formule moléculaire |
C8H7ClO3 |
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
(3-chlorophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7ClO3/c1-11-8(10)12-7-4-2-3-6(9)5-7/h2-5H,1H3 |
Clé InChI |
YLCITVITFATKDX-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC(=CC=C1)Cl |
SMILES canonique |
COC(=O)OC1=CC(=CC=C1)Cl |
Synonymes |
Carbonic acid m-chlorophenyl=methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



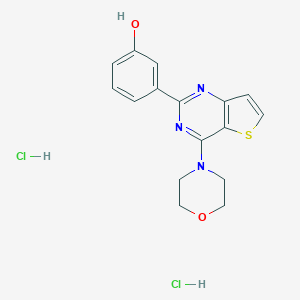
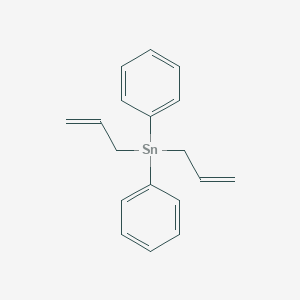
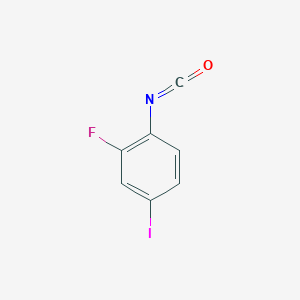
![(1E,4S,4aR,5R,6aS,7S,9aR)-5-(acetyloxy)-1-[[[3-(dimethylamino)propyl]methylamino]methylene]-4a,5,6,6a,7,8,9,9a-octahydro-cyclopenta[5,6]naphtho[1,2-c]pyran-2,10(1H,4H)-dione](/img/structure/B163009.png)
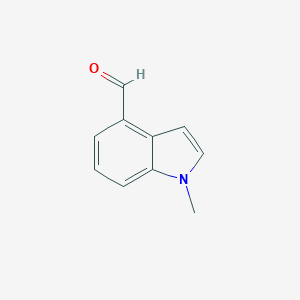
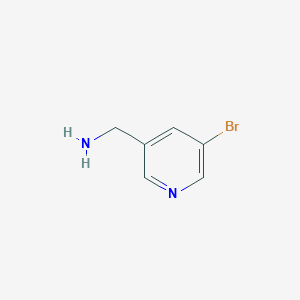
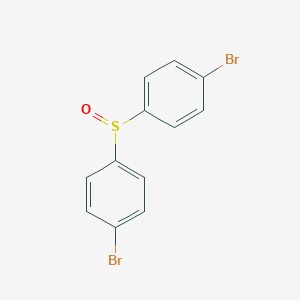


![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
